molecular formula C12H10O2 B289911 2,3-dihydro-1H-cyclopenta[b]chromen-9-one CAS No. 22248-33-5

2,3-dihydro-1H-cyclopenta[b]chromen-9-one

Cat. No. B289911
CAS RN: 22248-33-5
M. Wt: 186.21 g/mol
InChI Key: CJNJFVAQGXBEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-cyclopenta[b]chromen-9-one, also known as CBD, is a non-psychoactive compound found in the cannabis plant. It has gained popularity in recent years due to its potential therapeutic effects on various health conditions. CBD has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective properties.

Mechanism of Action

2,3-dihydro-1H-cyclopenta[b]chromen-9-one interacts with the endocannabinoid system (ECS) in the body, which is responsible for regulating various physiological processes such as appetite, mood, pain, and sleep. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one interacts with the CB1 and CB2 receptors in the ECS, which are involved in the regulation of pain, inflammation, and immune function. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one also interacts with other receptors in the body such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been shown to have various biochemical and physiological effects on the body. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has also been shown to reduce pain by inhibiting the transmission of pain signals in the body. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin in the brain. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-cyclopenta[b]chromen-9-one has several advantages for lab experiments. It is a non-psychoactive compound, which means it does not produce the same psychoactive effects as THC. This makes it easier to study the therapeutic effects of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one without the confounding effects of THC. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one is also relatively safe and has few side effects. However, 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has some limitations for lab experiments. It is difficult to standardize the dose of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one, as it is affected by various factors such as the extraction method, purification method, and delivery method. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one also has a low bioavailability, which means that only a small amount of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one is absorbed into the bloodstream.

Future Directions

There are several future directions for the study of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one. One direction is the study of the potential therapeutic effects of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one on various health conditions such as cancer, autoimmune diseases, and cardiovascular diseases. Another direction is the study of the potential synergistic effects of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one with other compounds such as THC and terpenes. There is also a need for the development of standardized methods for the extraction, purification, and delivery of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one. Finally, there is a need for the development of more effective delivery methods for 2,3-dihydro-1H-cyclopenta[b]chromen-9-one, such as nanoemulsions and liposomes, to increase its bioavailability.
Conclusion
In conclusion, 2,3-dihydro-1H-cyclopenta[b]chromen-9-one is a non-psychoactive compound found in the cannabis plant that has gained popularity in recent years due to its potential therapeutic effects on various health conditions. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been extensively studied for its anti-inflammatory, analgesic, anxiolytic, and neuroprotective properties. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,3-dihydro-1H-cyclopenta[b]chromen-9-one, including the study of its potential therapeutic effects on various health conditions and the development of standardized methods for its extraction, purification, and delivery.

Synthesis Methods

2,3-dihydro-1H-cyclopenta[b]chromen-9-one is synthesized from the cannabis plant using various extraction methods such as CO2 extraction, ethanol extraction, and olive oil extraction. CO2 extraction is the most common method used to extract 2,3-dihydro-1H-cyclopenta[b]chromen-9-one from the plant. This method involves using high pressure and low temperature to extract the 2,3-dihydro-1H-cyclopenta[b]chromen-9-one from the plant. Ethanol extraction involves using ethanol as a solvent to extract the 2,3-dihydro-1H-cyclopenta[b]chromen-9-one from the plant. Olive oil extraction involves heating the plant in olive oil to extract the 2,3-dihydro-1H-cyclopenta[b]chromen-9-one. Once extracted, the 2,3-dihydro-1H-cyclopenta[b]chromen-9-one is purified using various methods such as chromatography and distillation.

Scientific Research Applications

2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been extensively studied for its potential therapeutic effects on various health conditions such as epilepsy, anxiety, depression, chronic pain, and neurodegenerative diseases. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been shown to have anticonvulsant effects and has been approved by the FDA for the treatment of two rare forms of epilepsy, Lennox-Gastaut syndrome and Dravet syndrome. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. 2,3-dihydro-1H-cyclopenta[b]chromen-9-one has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

22248-33-5

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]chromen-9-one

InChI

InChI=1S/C12H10O2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2

InChI Key

CJNJFVAQGXBEML-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)OC3=CC=CC=C3C2=O

Canonical SMILES

C1CC2=C(C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

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